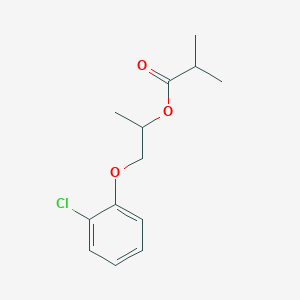
Aluminum;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Aluminum;copper” refers to alloys primarily composed of aluminum and copper. These alloys are known for their high strength and excellent thermal and electrical conductivity. Aluminum-copper alloys are widely used in various industries, including aerospace, automotive, and electronics, due to their desirable mechanical properties and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum-copper alloys can be synthesized through various methods, including casting, rolling, and extrusion. The preparation involves melting aluminum and copper together, followed by solidification. The reaction conditions typically include high temperatures to ensure complete melting and mixing of the metals. The molten mixture is then cooled to form the alloy.
Industrial Production Methods
In industrial settings, aluminum-copper alloys are produced using large-scale casting processes. The molten aluminum and copper are poured into molds and allowed to solidify. The solidified alloy is then subjected to further processing, such as rolling or extrusion, to achieve the desired shape and mechanical properties. Advanced techniques like laser welding and friction stir welding are also employed to join aluminum and copper components.
Chemical Reactions Analysis
Types of Reactions
Aluminum-copper alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the environmental conditions.
Common Reagents and Conditions
Oxidation: Aluminum-copper alloys can oxidize when exposed to air, forming a protective oxide layer. This reaction is typically slow and occurs at room temperature.
Reduction: Reduction reactions can occur in the presence of reducing agents, such as hydrogen gas, at elevated temperatures.
Substitution: Substitution reactions involve the replacement of one element in the alloy with another, often facilitated by high temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include aluminum oxide, copper oxide, and various intermetallic compounds. These products can influence the mechanical and chemical properties of the alloy.
Scientific Research Applications
Aluminum-copper alloys have numerous scientific research applications:
Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.
Biology: Employed in the development of biomedical devices and implants due to their biocompatibility and strength.
Medicine: Utilized in the fabrication of surgical instruments and diagnostic equipment.
Industry: Widely used in the aerospace and automotive industries for manufacturing lightweight and durable components.
Mechanism of Action
The mechanism by which aluminum-copper alloys exert their effects involves the interaction of aluminum and copper atoms at the molecular level. The mutual diffusion of aluminum and copper atoms leads to the formation of intermetallic compounds, which enhance the alloy’s strength and conductivity. The bonding at the interface of aluminum and copper is primarily due to the melting of the metal surface and the mutual diffusion of atoms.
Comparison with Similar Compounds
Similar Compounds
Aluminum-magnesium alloys: Known for their lightweight and high corrosion resistance.
Aluminum-silicon alloys: Used for their excellent casting properties and thermal conductivity.
Copper-zinc alloys (brass): Valued for their malleability and acoustic properties.
Uniqueness
Aluminum-copper alloys are unique due to their combination of high strength, excellent thermal and electrical conductivity, and resistance to corrosion. These properties make them suitable for a wide range of applications, from aerospace components to electronic devices.
Properties
Molecular Formula |
AlCu |
|---|---|
Molecular Weight |
90.53 g/mol |
IUPAC Name |
aluminum;copper |
InChI |
InChI=1S/Al.Cu |
InChI Key |
WPPDFTBPZNZZRP-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Cu] |
Related CAS |
61027-69-8 12004-15-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


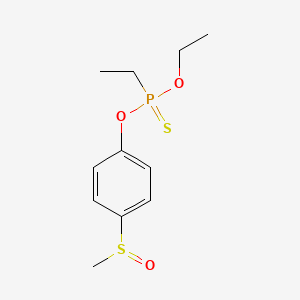
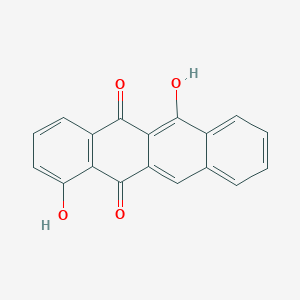
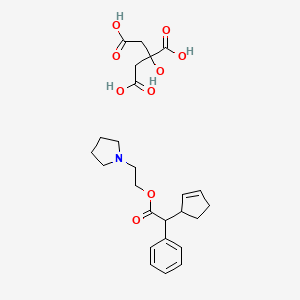
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

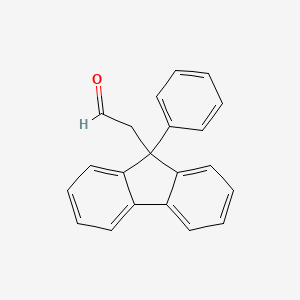
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
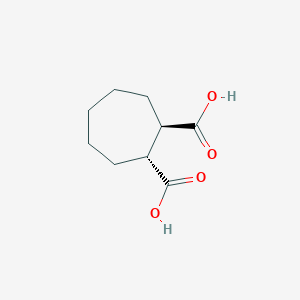

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
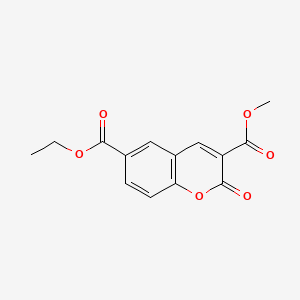
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
